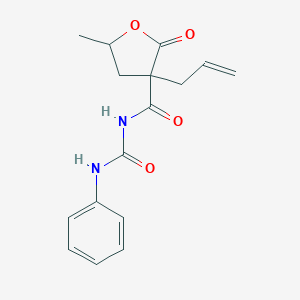
alpha-Allyl-alpha-allophanyl-gamma-butyrolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is a chemical compound that belongs to the class of gamma-butyrolactones. It is a potent bioactive molecule that has been extensively studied for its various applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Mecanismo De Acción
The mechanism of action of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been found to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. Additionally, alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been found to possess potent anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using alpha-Allyl-alpha-allophanyl-gamma-butyrolactone in lab experiments is its potent bioactivity. This compound has been found to exhibit a wide range of effects, making it a promising candidate for further research. However, one of the limitations of using alpha-Allyl-alpha-allophanyl-gamma-butyrolactone is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are many potential future directions for research on alpha-Allyl-alpha-allophanyl-gamma-butyrolactone. For example, further studies could focus on the development of new cancer therapies based on this compound. Additionally, research could be conducted to investigate the potential use of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone as a treatment for various inflammatory disorders. Finally, more research could be conducted to elucidate the mechanism of action of this compound, which could lead to the development of new drugs with similar effects.
Métodos De Síntesis
The synthesis of alpha-Allyl-alpha-allophanyl-gamma-butyrolactone involves the condensation of gamma-butyrolactone with allyl alcohol and allophanic acid. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, such as chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Alpha-Allyl-alpha-allophanyl-gamma-butyrolactone has been extensively studied for its various applications in scientific research. It has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory disorders.
Propiedades
Número CAS |
14305-86-3 |
|---|---|
Nombre del producto |
alpha-Allyl-alpha-allophanyl-gamma-butyrolactone |
Fórmula molecular |
C16H18N2O4 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
5-methyl-2-oxo-N-(phenylcarbamoyl)-3-prop-2-enyloxolane-3-carboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-3-9-16(10-11(2)22-14(16)20)13(19)18-15(21)17-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H2,17,18,19,21) |
Clave InChI |
UOGZEWXYSLFAPS-UHFFFAOYSA-N |
SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=CC=C2 |
Sinónimos |
AAAAGBL alpha-allyl-alpha-allophanyl-gamma-butyrolactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



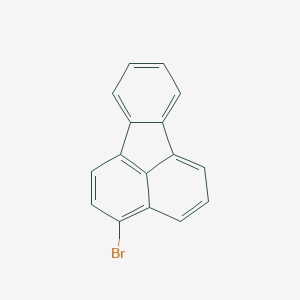
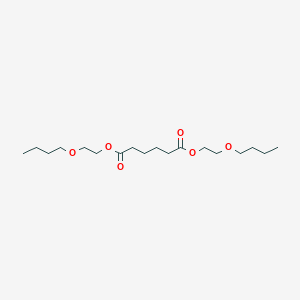
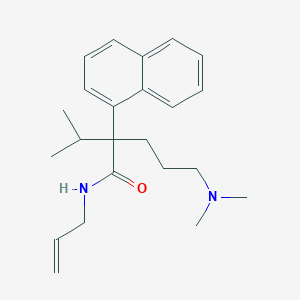
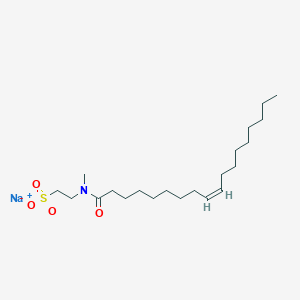
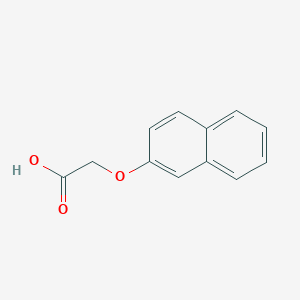
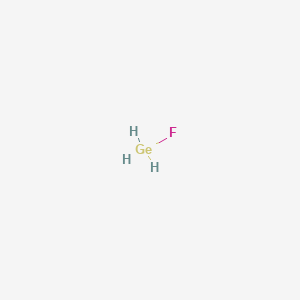
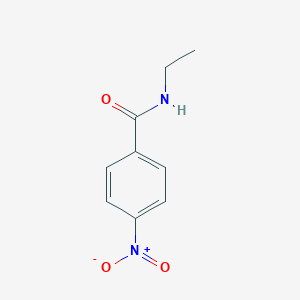
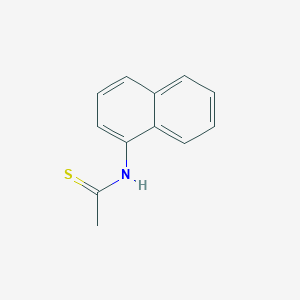

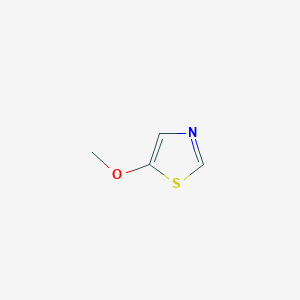
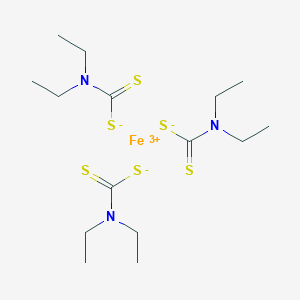
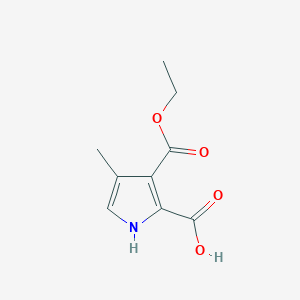
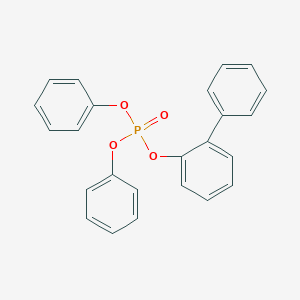
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)